Propargyl-PEG6-N3

Vue d'ensemble

Description

Propargyl-PEG6-N3 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups . This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propargyl-PEG6-N3 can be synthesized through a multi-step process involving the functionalization of PEG with propargyl and azide groups. The general synthetic route involves the following steps:

PEG Functionalization: The starting material, PEG, is functionalized with a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate.

Azide Introduction: The propargyl-functionalized PEG is then reacted with sodium azide to introduce the azide group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Large-Scale Functionalization: PEG is functionalized with propargyl groups in large reactors, ensuring efficient mixing and reaction control.

Azide Introduction: The propargyl-functionalized PEG is then reacted with sodium azide in large-scale reactors, with careful monitoring of reaction parameters to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions: Propargyl-PEG6-N3 undergoes several types of reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide group with an alkyne group in the presence of a copper catalyst, forming a triazole ring.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, forming a triazole ring without the need for a copper catalyst.

Common Reagents and Conditions:

CuAAC Reaction: Requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in an aqueous or organic solvent.

SPAAC Reaction: Does not require a catalyst but involves the use of DBCO or BCN-containing molecules.

Major Products:

CuAAC Reaction: Forms a triazole ring as the major product.

SPAAC Reaction: Also forms a triazole ring as the major product.

Applications De Recherche Scientifique

Bioconjugation and Drug Delivery

1.1 Click Chemistry Applications

Propargyl-PEG6-N3 serves as an essential building block in click chemistry, especially for synthesizing complex bioconjugates. The azide group can react with alkynes to form stable triazole linkages, facilitating the attachment of drugs to carriers or targeting moieties. This property is particularly useful in creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

1.2 Antibody Modification

In immunology, this compound is employed for site-specific modification of antibodies. For instance, it has been used to conjugate inhibitory ligands to anti-receptor antibodies, effectively modulating immune responses. Studies demonstrate that attaching ligands via this compound can suppress immune cell activation, providing insights into potential therapeutic strategies for autoimmune diseases .

Nanotechnology

2.1 Biodegradable Nanoparticles

this compound is integral in the development of biodegradable nanoparticles for drug delivery. By linking this compound to polymeric carriers, researchers have created nanoparticles that improve the solubility of hydrophobic drugs and enhance their pharmacokinetic profiles. For example, adenosine-functionalized nanoparticles utilizing this compound have shown promising results in prolonging therapeutic effects in models of osteoarthritis .

2.2 Vaccine Development

The compound has also been explored in vaccine formulations, where it facilitates the conjugation of antigens to carrier proteins or nanoparticles. This enhances the immunogenicity of the vaccines while ensuring controlled release profiles .

Materials Science

3.1 Synthesis of Functional Materials

this compound is utilized in synthesizing functional materials through click chemistry reactions. Its ability to form stable linkages with various substrates allows researchers to create hydrogels and other polymeric materials with tailored properties for specific applications, including tissue engineering and regenerative medicine .

3.2 Surface Modification

In materials science, this compound can modify surfaces to improve biocompatibility and functionality. For instance, it has been used to functionalize surfaces of implants or medical devices, enhancing their integration with biological tissues and reducing rejection rates .

Case Studies

Mécanisme D'action

The mechanism of action of Propargyl-PEG6-N3 involves its ability to undergo click chemistry reactions, specifically CuAAC and SPAAC. These reactions enable the compound to form stable triazole linkages with target molecules, facilitating the conjugation of various functional groups. In the context of PROTACs, this compound serves as a linker that connects the ligand for an E3 ubiquitin ligase to the ligand for the target protein, promoting the degradation of the target protein via the ubiquitin-proteasome system .

Comparaison Avec Des Composés Similaires

Propargyl-PEG4-N3: A shorter PEG linker with similar click chemistry properties.

Propargyl-PEG8-N3: A longer PEG linker with similar click chemistry properties.

Propargyl-PEG12-N3: An even longer PEG linker with similar click chemistry properties.

Uniqueness of Propargyl-PEG6-N3: this compound offers a balance between flexibility and length, making it suitable for a wide range of applications. Its six-unit PEG chain provides sufficient spacing between functional groups, allowing for efficient bioconjugation and PROTAC synthesis .

Activité Biologique

Propargyl-PEG6-N3 is a specialized polyethylene glycol (PEG) derivative that plays a significant role in the field of bioconjugation and drug delivery, particularly in the development of proteolysis-targeting chimeras (PROTACs). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is characterized by its propargyl functional group and an azide moiety, which enables it to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient formation of stable triazole linkages with azide-bearing biomolecules, facilitating targeted drug delivery and enhancing therapeutic efficacy.

The biological activity of this compound primarily stems from its function as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The incorporation of this compound into PROTACs enhances their solubility and stability while allowing for precise targeting of proteins involved in various diseases.

Applications

- Targeted Protein Degradation : this compound is extensively used in the synthesis of PROTACs aimed at degrading specific proteins associated with cancer and other diseases.

- Bioconjugation : Its ability to form stable linkages makes it suitable for conjugating therapeutic agents to antibodies or other biomolecules.

- Drug Delivery Systems : The PEG component improves the pharmacokinetic properties of drugs, increasing their circulation time and reducing immunogenicity.

Case Studies

- Case Study 1: Efficacy in Cancer Treatment

- Case Study 2: Biocompatibility Assessment

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to similar compounds:

| Compound Name | Functional Groups | Key Applications | Stability |

|---|---|---|---|

| This compound | Propargyl, Azide | PROTAC synthesis, Bioconjugation | High |

| Propargyl-PEG5-Ms | Propargyl, Methanesulfonyl | PROTAC linker | Moderate |

| Bis-Propargyl-PEG6 | Two Propargyl groups | Enhanced reactivity for multiple conjugations | High |

Propriétés

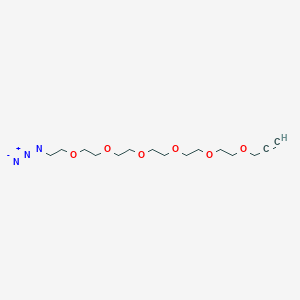

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O6/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-17-18-16/h1H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHVNVDINOLKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.